

# Development of a Transdermal Gel Formulation Containing Tenoxicam: Application Notes and Protocols

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## Compound of Interest

Compound Name: Tenoxicam

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This document provides detailed application notes and protocols for the development of a transdermal gel formulation containing **Tenoxicam**, a potent non-steroidal anti-inflammatory drug (NSAID). By delivering **Tenoxicam** directly to the site of inflammation, transdermal formulations aim to reduce the gastrointestinal side effects associated with oral administration. [1][2] This guide covers various formulation strategies, including the use of nanocarriers to enhance drug penetration, and outlines the key experimental procedures for characterization and evaluation.

## Formulation Strategies and Key Components

The development of an effective **Tenoxicam** transdermal gel involves the careful selection of excipients to ensure optimal drug release, skin permeation, and stability. Several approaches have been investigated, with a focus on overcoming the poor transdermal penetration of **Tenoxicam**. [1]

## Gelling Agents

Gelling agents form the structural matrix of the gel. Carbopol® polymers, particularly Carbopol® 934 and 940, are widely used due to their excellent gelling capacity and compatibility with other excipients. [3][4] The concentration of the gelling agent is a critical

parameter influencing the viscosity and, consequently, the drug release profile of the formulation.[3]

## Penetration Enhancers

To improve the transport of **Tenoxicam** across the stratum corneum, various penetration enhancers can be incorporated. These include:

- Solvents: Propylene glycol, polyethylene glycols (PEGs), and ethanol are commonly used to enhance drug solubility and partitioning into the skin.[4][5]
- Surfactants: Tween® 80 and Span® 80 can increase skin permeability by disrupting the lipid bilayer of the stratum corneum.[3][6]

## Nanocarrier-Based Formulations

Encapsulating **Tenoxicam** in nanocarriers has emerged as a promising strategy to significantly improve its transdermal delivery. These systems can protect the drug from degradation, control its release, and enhance its penetration into the skin.

- Ultradeformable Vesicles (Transfersomes®): These are highly elastic vesicles, typically composed of phospholipids (e.g., soya lecithin) and an edge activator (a surfactant like Tween® 80 or sodium deoxycholate), which can squeeze through pores much smaller than their own diameter.[1][3]
- Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids, offering good biocompatibility and the ability to provide sustained drug release.[7]
- Ethosomes: These are lipid vesicles containing a high concentration of ethanol, which acts as an efficient permeation enhancer.[5][8]

## Quantitative Data Summary

The following tables summarize quantitative data from various studies on **Tenoxicam** transdermal gel formulations.

Table 1: Composition of **Tenoxicam** Gel Formulations

Formulation ID	Gelling Agent	Nanocarrier System	Key Excipients	Reference
G-2	1.5% Carbopol® 934	Ultradeformable Vesicles (Soya lecithin, Tween-80)	Triethanolamine, Methyl paraben, Propyl paraben	[1][3]
F3	15% w/w Carbopol® 934	-	Glycerin	[4]
F8	1.5% w/w Carbopol® 934	Ethosomes (Lecithin, Ethanol)	-	[8]
SLN-gel	Not specified	Solid Lipid Nanoparticles	-	[7]
F19	-	Pluronic/Lecithin Organogel	-	[9]

Table 2: In Vitro and Ex Vivo Performance of **Tenoxicam** Gel Formulations

Formulation ID	Transdermal Flux ( $\mu\text{g cm}^{-2} \text{ h}^{-1}$ )	Cumulative Drug Release (%)	Key Findings	Reference
G-2 (Vesicle Gel)	$30.52 \pm 0.75$	~60% after 24h (Rat Skin)	Almost twice the flux of gel with free drug.	[3]
G-4 (Free Drug Gel)	$16.94 \pm 0.85$	~30% after 24h (Rat Skin)	Lower permeation compared to vesicle-based gel.	[3]
F8 (Ethosomal Gel)	-	$95.06 \pm 0.15\%$ (in vitro)	High in vitro release rate.	[8]
SLN-gel	-	-	Increased Tenoxicam activity and skin level by 40% and 227% respectively.	[7]
F7 (Transdermal Film)	-	~75% after 24h	Highest release among tested film formulations.	[10]

Table 3: In Vivo Anti-inflammatory Activity of **Tenoxicam** Gel Formulations

Formulation	Animal Model	Edema Inhibition (%)	Time Point	Reference
1% Tenoxicam in Carbopol 940	Carrageenan-induced rat paw edema	52%	-	<a href="#">[2]</a>
F3 (Carbopol 934 + Glycerin)	Carrageenan-induced rat paw edema	78.26%	5 hours	<a href="#">[4]</a>
Tenoxicam Nanogel	Carrageenan-induced rat paw edema	85%	4 hours	<a href="#">[11]</a>
G-2 (Vesicle Gel)	Carrageenan-induced rat paw edema	Significantly better than oral Tenoxicam	-	<a href="#">[3]</a>

## Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and evaluation of a **Tenoxicam** transdermal gel.

### Preparation of Ultradeformable Vesicles containing Tenoxicam

This protocol is based on the solvent injection method.[\[1\]](#)[\[3\]](#)

Materials:

- **Tenoxicam**
- Soya lecithin
- Surfactant (e.g., Tween® 80, Span® 80, Sodium deoxycholate)
- Chloroform

- Methanol
- Phosphate buffer (pH 7.4)

Procedure:

- Dissolve the surfactant and soya lecithin in a 7:3 mixture of chloroform and methanol.
- Prepare an aqueous phase by dissolving **Tenoxicam** (0.5 mg/mL) in phosphate buffer (pH 7.4).
- Heat the aqueous phase to 55°C and maintain constant stirring.
- Inject the organic phase into the aqueous phase at a rate of 0.2 mL/min.
- Continue stirring to allow for the formation of vesicles and the evaporation of the organic solvents.

## Formulation of Tenoxicam Gel

This protocol describes the incorporation of **Tenoxicam**-loaded nanocarriers into a Carbopol® gel.<sup>[1][3]</sup>

Materials:

- **Tenoxicam**-loaded vesicle suspension
- Carbopol® 934
- Triethanolamine
- Methyl paraben
- Propyl paraben
- Phosphate buffer (pH 7.4)

Procedure:

- Disperse the desired amount of Carbopol® 934 (e.g., 1.5% w/w) in the **Tenoxicam**-loaded vesicle suspension with gentle stirring.
- Add preservatives such as methyl paraben and propyl paraben and stir until dissolved.
- Neutralize the dispersion by adding triethanolamine dropwise until a transparent gel is formed.
- Allow the gel to stand to remove any entrapped air bubbles.

## In Vitro Drug Release Study

This study is performed using a Franz diffusion cell to evaluate the release of **Tenoxicam** from the gel formulation.[3]

Apparatus and Materials:

- Franz diffusion cell
- Dialysis membrane or synthetic membrane
- Receptor medium (Phosphate buffer, pH 7.4)
- Magnetic stirrer
- Water bath maintained at  $37 \pm 0.5^{\circ}\text{C}$
- UV-Vis Spectrophotometer

Procedure:

- Mount the dialysis membrane on the Franz diffusion cell, separating the donor and receptor compartments.
- Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped.
- Place a known quantity of the **Tenoxicam** gel on the membrane in the donor compartment.

- Maintain the temperature of the receptor medium at  $37 \pm 0.5^{\circ}\text{C}$  and stir continuously.
- Withdraw samples (e.g., 1.5 mL) from the receptor compartment at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
- Replace the withdrawn volume with fresh receptor medium to maintain sink conditions.
- Analyze the samples for **Tenoxicam** concentration using a UV-Vis spectrophotometer at the appropriate wavelength (e.g., 368 nm).<sup>[1]</sup>

## Ex Vivo Skin Permeation Study

This study assesses the permeation of **Tenoxicam** through excised animal skin.

Apparatus and Materials:

- Franz diffusion cell
- Excised rat or rabbit abdominal skin
- Receptor medium (Phosphate buffer, pH 7.4)
- Other materials as in the in vitro release study

Procedure:

- Excise the abdominal skin from a euthanized animal and remove the subcutaneous fat and hair.
- Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
- Follow steps 2-7 of the in vitro drug release study protocol.

## In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This model is used to evaluate the anti-inflammatory efficacy of the topical formulation.<sup>[2][7]</sup>



#### Animals:

- Wistar rats (150-200 g)

#### Materials:

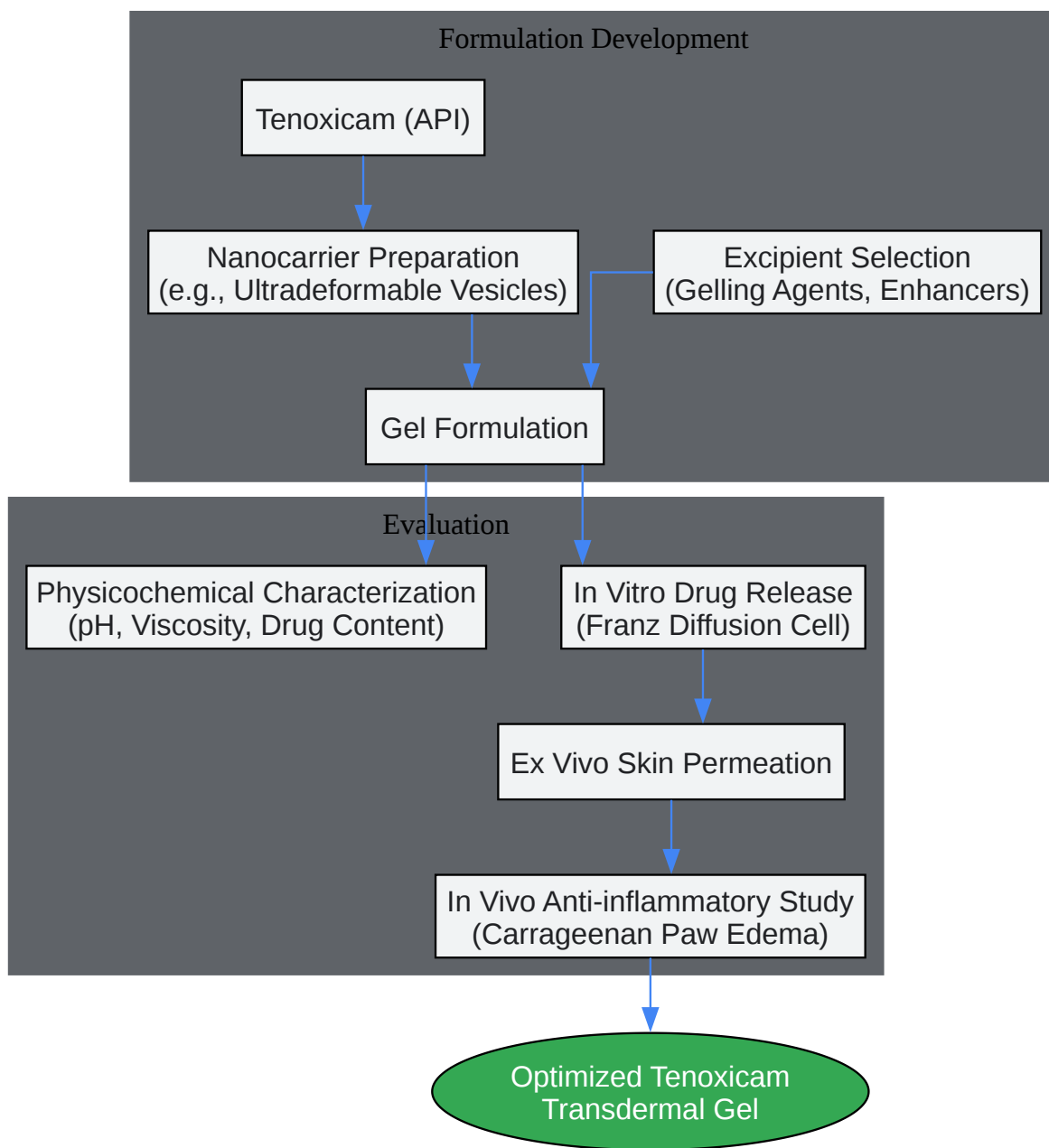
- **Tenoxicam** gel formulation
- Control gel (without **Tenoxicam**)
- Carrageenan solution (1% w/v in saline)
- Plethysmometer

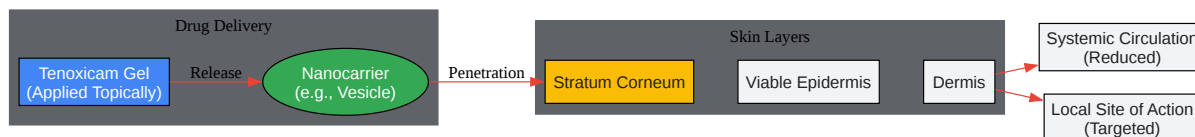
#### Procedure:

- Divide the rats into groups (e.g., control, standard, test formulation).
- Apply a known amount of the respective gel formulation to the plantar surface of the right hind paw of each rat.
- After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution subcutaneously into the plantar side of the treated paw to induce inflammation.
- Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5 hours).
- Calculate the percentage of edema inhibition for each group relative to the control group.

## Visualizations

The following diagrams illustrate key workflows and concepts in the development of a **Tenoxicam** transdermal gel.





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